molecular formula C8H7BrF3NO B2619000 2-[3-Bromo-6-(trifluoromethyl)pyridin-2-yl]ethanol CAS No. 2402837-58-3

2-[3-Bromo-6-(trifluoromethyl)pyridin-2-yl]ethanol

Cat. No.: B2619000
CAS No.: 2402837-58-3
M. Wt: 270.049
InChI Key: KMPFMMQUPVVYNP-UHFFFAOYSA-N
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Description

2-[3-Bromo-6-(trifluoromethyl)pyridin-2-yl]ethanol is an organic compound that features a pyridine ring substituted with bromine and trifluoromethyl groups, along with an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Bromo-6-(trifluoromethyl)pyridin-2-yl]ethanol typically involves the bromination of 6-(trifluoromethyl)pyridin-2-ylmethanol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the pyridine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process parameters, such as temperature, reaction time, and reagent concentrations, are optimized to achieve high efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[3-Bromo-6-(trifluoromethyl)pyridin-2-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogen-substituted compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea in polar solvents.

Major Products Formed

    Oxidation: 2-[3-Bromo-6-(trifluoromethyl)pyridin-2-yl]acetaldehyde or 2-[3-Bromo-6-(trifluoromethyl)pyridin-2-yl]acetic acid.

    Reduction: 2-[6-(Trifluoromethyl)pyridin-2-yl]ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-[3-Bromo-6-(trifluoromethyl)pyridin-2-yl]ethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its efficacy as a drug candidate .

Comparison with Similar Compounds

Similar Compounds

    2-[3-Bromo-6-(trifluoromethyl)pyridin-2-yl]methanol: Similar structure but lacks the ethanol moiety.

    2-[3-Bromo-6-(trifluoromethyl)pyridin-2-yl]acetic acid: Contains a carboxylic acid group instead of an ethanol moiety.

    2-[3-Bromo-6-(trifluoromethyl)pyridin-2-yl]amine: Contains an amine group instead of an ethanol moiety

Uniqueness

2-[3-Bromo-6-(trifluoromethyl)pyridin-2-yl]ethanol is unique due to the combination of its bromine and trifluoromethyl substituents, which impart distinct chemical

Properties

IUPAC Name

2-[3-bromo-6-(trifluoromethyl)pyridin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3NO/c9-5-1-2-7(8(10,11)12)13-6(5)3-4-14/h1-2,14H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPFMMQUPVVYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)CCO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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